Methyl 3-methyl-4-oxooctanoate
Description
Methyl 3-methyl-4-oxooctanoate is a branched-chain methyl ester characterized by an eight-carbon backbone (octanoate) with a methyl substituent at the third carbon and a ketone group at the fourth position. This structural configuration imparts unique physicochemical properties, including intermediate polarity due to the ester and ketone functionalities, which influence its solubility, volatility, and reactivity.
Properties
CAS No. |
25234-84-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxooctanoate |
InChI |
InChI=1S/C10H18O3/c1-4-5-6-9(11)8(2)7-10(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
LMFZFRDAXXBECB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Functionalized esters or amides.
Scientific Research Applications
Methyl 3-methyl-4-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can serve as a substrate in enzymatic studies to investigate metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxooctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release the active 3-methyl-4-oxooctanoic acid, which can then participate in various metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-methyl-4-oxooctanoate with structurally analogous esters, focusing on chain length, substituent positioning, and functional group variations.
Structural Analogs with High Similarity
- Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3) Similarity: 0.96 (highest among listed analogs) . Key Differences: Shorter chain (pentanoate vs. octanoate) and reversed positions of the methyl and ketone groups (3-oxo vs. 4-oxo). These differences likely reduce hydrophobicity and alter steric effects in reactions.
- Methyl 4,4-dimethyl-3-oxopentanoate (CAS 55107-14-7) Similarity: 0.93 . Key Differences: Additional methyl group at the fourth carbon, creating a geminal dimethyl configuration.
Chain Length Variations
- Ethyl 3-methyl-4-oxooctanoate Key Difference: Ethyl ester group instead of methyl. Ethyl esters generally exhibit higher molecular weight and boiling points compared to methyl esters due to increased van der Waals interactions. This compound was identified in microbial metabolism studies, suggesting divergent biological roles .
- Methyl 3-methyl-4-oxopentanoate (CAS 25234-83-7) Key Difference: Shorter five-carbon chain. Reduced chain length lowers hydrophobicity and may enhance solubility in polar solvents .
Functional Group Positioning
- 4-methyl-2-oxopentanoate Key Difference: Ketone group at the second carbon instead of the fourth. This positional shift alters metabolic pathways (e.g., involvement in ketoleucine biosynthesis) and reactivity in nucleophilic additions .
- Torulosic acid methyl ester Key Difference: Complex diterpenoid structure with a methyl ester and cyclic moieties. Highlights how this compound’s simpler structure may favor synthetic versatility over natural product-derived analogs .
Research Findings and Implications
- Reactivity: The ketone at the fourth position in this compound may favor keto-enol tautomerism, enhancing its participation in condensation reactions compared to analogs like Methyl 4-methyl-3-oxopentanoate .
- Biological Relevance: Ethyl 3-methyl-4-oxooctanoate’s presence in microbial studies suggests that ester group modifications (methyl vs. ethyl) could influence substrate specificity in enzymatic processes .
- Synthetic Utility: Simpler analogs (e.g., Methyl 3-methyl-4-oxopentanoate) may serve as intermediates in pharmaceutical synthesis, while longer-chain derivatives like this compound could be tailored for specialty polymer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
